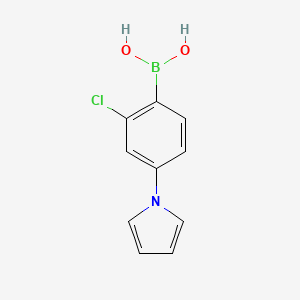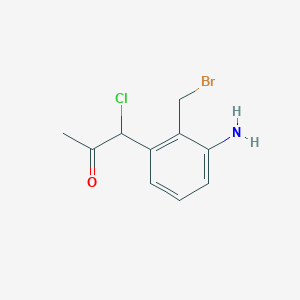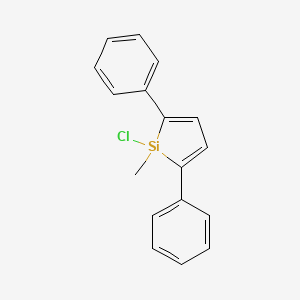
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a synthetic organic compound characterized by the presence of amino, trifluoromethylthio, and bromopropanone functional groups
Métodos De Preparación
The synthesis of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound containing an amino group.
Introduction of Trifluoromethylthio Group: The trifluoromethylthio group is introduced through nucleophilic substitution reactions using reagents like trifluoromethanesulfenyl chloride.
Bromination: The bromopropanone moiety is introduced via bromination reactions, often using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the bromopropanone moiety to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. These interactions can modulate various biochemical pathways, making the compound a potential candidate for drug development.
Comparación Con Compuestos Similares
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one can be compared with other compounds containing similar functional groups:
1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one: This compound lacks the bromine atom, resulting in different reactivity and applications.
2-Amino-4-(trifluoromethyl)thiophenol: This compound contains a thiophenol group instead of the bromopropanone moiety, leading to different chemical properties and uses.
Fluoxetine: A well-known pharmaceutical compound containing a trifluoromethyl group, used as an antidepressant.
Propiedades
Fórmula molecular |
C10H9BrF3NOS |
|---|---|
Peso molecular |
328.15 g/mol |
Nombre IUPAC |
1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NOS/c11-5-7(16)3-6-1-2-8(4-9(6)15)17-10(12,13)14/h1-2,4H,3,5,15H2 |
Clave InChI |
YOEPCNFPPMQLEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SC(F)(F)F)N)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


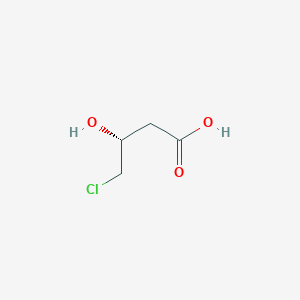
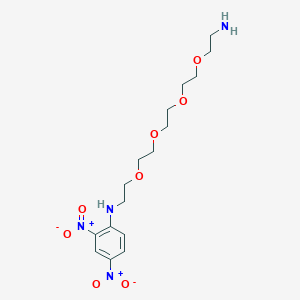
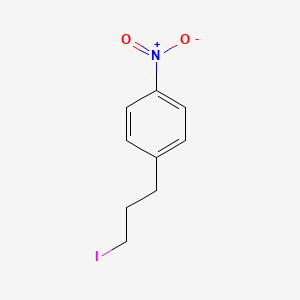

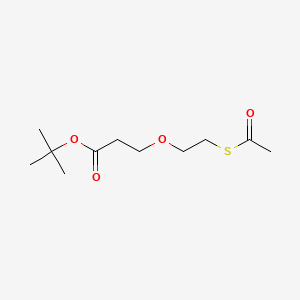
![(1R,3E,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2S)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol](/img/structure/B14067783.png)
![Benzo[b]thiophene-3-propanoic acid, 2-bromo-](/img/structure/B14067788.png)
![Methyl 3-{[2-(thiophen-3-yl)ethyl]amino}but-2-enoate](/img/structure/B14067795.png)
![1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B14067805.png)
